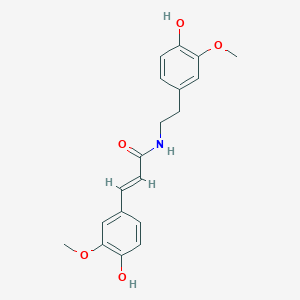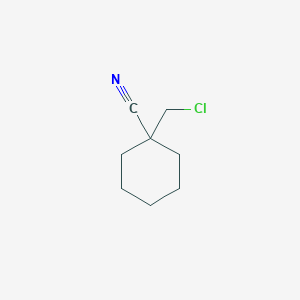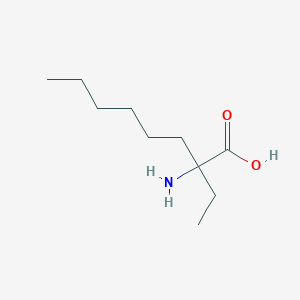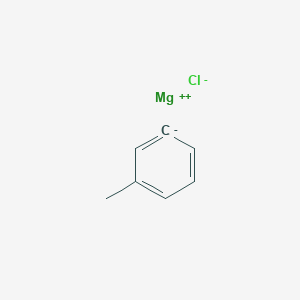![molecular formula C10H12N2 B047426 2-isopropyl-2H-pyrrolo[3,4-c]pyridine CAS No. 119198-76-4](/img/structure/B47426.png)
2-isopropyl-2H-pyrrolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-2H-pyrrolo[3,4-c]pyridine, commonly known as IPP, is a heterocyclic compound that belongs to the pyrrolopyridine family. IPP has shown great potential in the field of medicinal chemistry due to its unique chemical structure and various biological activities.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. IPP has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. IPP has also been studied for its potential as an antiviral and antibacterial agent.
Mecanismo De Acción
IPP exerts its biological effects through various mechanisms such as the inhibition of protein kinases, the modulation of ion channels, and the regulation of gene expression. IPP has been shown to inhibit the activity of various protein kinases such as PI3K, Akt, and mTOR which are involved in cell growth and survival. IPP also modulates ion channels such as voltage-gated potassium channels which play a crucial role in the regulation of neuronal excitability. IPP has also been shown to regulate gene expression by modulating transcription factors such as NF-kB and AP-1.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects such as the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function. IPP has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. IPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. IPP has also been shown to improve cognitive function by enhancing synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPP has several advantages for lab experiments such as its easy synthesis, high purity, and low toxicity. However, IPP also has some limitations such as its low solubility in water and its instability in acidic conditions. IPP also has a short half-life which makes it difficult to study its long-term effects.
Direcciones Futuras
IPP has shown great potential in the field of medicinal chemistry and there are several future directions for its research. One of the future directions is to study the structure-activity relationship of IPP and its analogs to identify more potent and selective compounds. Another future direction is to study the pharmacokinetics and pharmacodynamics of IPP to optimize its dosing and administration. IPP can also be studied for its potential in combination therapy with other drugs to enhance its therapeutic efficacy. Lastly, IPP can be studied for its potential in the treatment of other diseases such as autoimmune disorders and metabolic disorders.
Conclusion:
In conclusion, IPP is a heterocyclic compound that has shown great potential in the field of medicinal chemistry. IPP has various biological activities and has been extensively studied for its potential in the treatment of various diseases. IPP can be synthesized through various methods and has several advantages for lab experiments. There are several future directions for the research of IPP which can lead to the development of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
IPP can be synthesized through various methods such as Suzuki coupling, Buchwald-Hartwig coupling, and Stille coupling. However, the most efficient and widely used method is the Pictet-Spengler reaction. This method involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. The reaction results in the formation of a pyrrole ring which is then further reacted with a pyridine ring to produce IPP.
Propiedades
Número CAS |
119198-76-4 |
|---|---|
Fórmula molecular |
C10H12N2 |
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-propan-2-ylpyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)12-6-9-3-4-11-5-10(9)7-12/h3-8H,1-2H3 |
Clave InChI |
NNWOKQLJKVTPPR-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2C=CN=CC2=C1 |
SMILES canónico |
CC(C)N1C=C2C=CN=CC2=C1 |
Sinónimos |
2H-Pyrrolo[3,4-c]pyridine,2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Bis[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B47346.png)
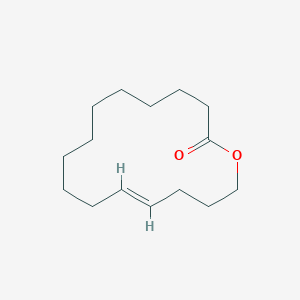

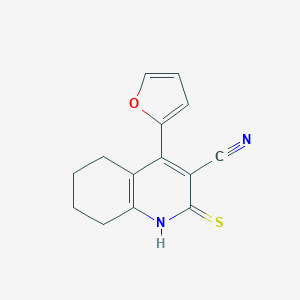
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B47357.png)
